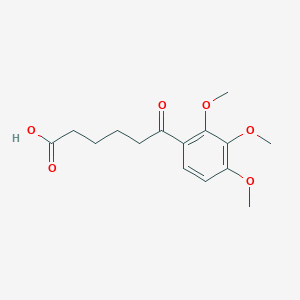

6-(2,3,4-Trimethoxyphenyl)-6-oxohexanoic acid

Description

6-(2,3,4-Trimethoxyphenyl)-6-oxohexanoic acid is a synthetic aromatic keto-carboxylic acid with the molecular formula C₁₅H₂₀O₆ and a molecular weight of 296.32 g/mol . Its structure features a hexanoic acid backbone substituted at the 6-position with a 2,3,4-trimethoxyphenyl ketone group.

Propriétés

IUPAC Name |

6-oxo-6-(2,3,4-trimethoxyphenyl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O6/c1-19-12-9-8-10(14(20-2)15(12)21-3)11(16)6-4-5-7-13(17)18/h8-9H,4-7H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWWAWFSNSOMPDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)CCCCC(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645486 | |

| Record name | 6-Oxo-6-(2,3,4-trimethoxyphenyl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917591-97-0 | |

| Record name | 6-Oxo-6-(2,3,4-trimethoxyphenyl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,3,4-Trimethoxyphenyl)-6-oxohexanoic acid typically involves the reaction of 2,3,4-trimethoxybenzene with adipoyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3). This reaction proceeds through a Friedel-Crafts acylation mechanism, followed by aldol condensation to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatography techniques to isolate the compound.

Analyse Des Réactions Chimiques

Types of Reactions: 6-(2,3,4-Trimethoxyphenyl)-6-oxohexanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the trimethoxyphenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of brominated or nitrated derivatives.

Applications De Recherche Scientifique

6-(2,3,4-Trimethoxyphenyl)-6-oxohexanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 6-(2,3,4-Trimethoxyphenyl)-6-oxohexanoic acid involves its interaction with various molecular targets. The trimethoxyphenyl group can interact with enzymes and receptors, influencing their activity. For example, compounds containing the trimethoxyphenyl group have been shown to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to anti-cancer effects . The exact pathways and molecular targets may vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Structural Isomers and Substitution Patterns

The position and number of methoxy groups on the phenyl ring significantly influence physicochemical and biological properties. Key analogs include:

Key Observations :

- Methoxy vs.

- Isomeric Effects: Trimethoxy isomers (2,3,4 vs.

Key Observations :

Activité Biologique

6-(2,3,4-Trimethoxyphenyl)-6-oxohexanoic acid (CAS No. 917591-97-0) is a compound characterized by a trimethoxyphenyl group linked to a hexanoic acid backbone. This unique structural configuration suggests potential biological activities, particularly in medicinal chemistry and organic synthesis. The trimethoxyphenyl group is known for its electron-rich properties, which can influence both the reactivity and biological activity of the compound.

Synthesis

The synthesis of this compound typically involves the Friedel-Crafts acylation of 2,3,4-trimethoxybenzene with adipoyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3). This reaction is followed by aldol condensation to yield the desired product. Industrial production may utilize continuous flow reactors to enhance yield and purity through optimized reaction conditions.

The compound can undergo various chemical transformations:

| Type of Reaction | Description |

|---|---|

| Oxidation | Can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). |

| Reduction | The ketone group can be reduced to an alcohol using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). |

| Substitution | Electrophilic aromatic substitution can occur on the trimethoxyphenyl ring using reagents like bromine (Br2) or nitric acid (HNO3). |

Biological Activity

Research indicates that this compound exhibits promising biological activities:

- Anti-Cancer Properties : The trimethoxyphenyl group has been associated with inhibition of key enzymes involved in cancer progression. Studies suggest that compounds containing this moiety can inhibit tubulin and heat shock protein 90 (Hsp90), which are critical for cancer cell proliferation and survival .

- Enzyme Interaction : The compound's mechanism of action likely involves interactions with various molecular targets, including enzymes and receptors. For instance, it may act as a substrate for esterases, leading to the formation of active metabolites that exert biological effects.

- Anti-inflammatory Effects : Preliminary studies have indicated potential anti-inflammatory properties, making it a candidate for further investigation in treating inflammatory diseases.

Case Studies

Several studies have highlighted the biological implications of compounds similar to this compound:

- Inhibition of Cyclin Dependent Kinases (CDKs) : Research on related flavonoid metabolites has shown that they can inhibit CDK activity, which is often dysregulated in cancers. For example, a study demonstrated that certain hydroxybenzoic acids inhibited CDK1, CDK2, and CDK4 activities in a dose-dependent manner . This suggests that similar mechanisms could be explored for the trimethoxyphenyl derivatives.

- Cell Proliferation Studies : In vitro studies assessing the effect of structurally related compounds on cancer cell lines have shown varied results regarding their ability to inhibit cell growth. For instance, while some derivatives effectively reduced cell proliferation in colon cancer cells, others did not exhibit significant effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.